Bienvenue dans la boutique en ligne BenchChem!

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride

Salt form selection Aqueous solubility Pharmaceutical profiling

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride (CAS 1956334-34-1, MW 187.63, C₇H₁₀ClN₃O) is the monohydrochloride salt of a partially saturated bicyclic heterocycle that fuses a tetrahydropyridine ring with a pyridazinone moiety. The free base (CAS 1443292-30-5, MW 151.17, C₇H₉N₃O) lacks the chloride counterion and the associated solubility and handling advantages that the hydrochloride form provides.

Molecular Formula C7H10ClN3O
Molecular Weight 187.63
CAS No. 1956334-34-1
Cat. No. B2768698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride
CAS1956334-34-1
Molecular FormulaC7H10ClN3O
Molecular Weight187.63
Structural Identifiers
SMILESC1CNCC2=C1C(=O)NN=C2.Cl
InChIInChI=1S/C7H9N3O.ClH/c11-7-6-1-2-8-3-5(6)4-9-10-7;/h4,8H,1-3H2,(H,10,11);1H
InChIKeyUNCXAZNTAJAYMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one Hydrochloride (CAS 1956334-34-1): Scaffold Identity and Procurement-Relevant Physicochemical Baseline


5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride (CAS 1956334-34-1, MW 187.63, C₇H₁₀ClN₃O) is the monohydrochloride salt of a partially saturated bicyclic heterocycle that fuses a tetrahydropyridine ring with a pyridazinone moiety . The free base (CAS 1443292-30-5, MW 151.17, C₇H₉N₃O) lacks the chloride counterion and the associated solubility and handling advantages that the hydrochloride form provides . This scaffold occupies a strategically valuable position in medicinal chemistry as a conformationally restricted, sp³-enriched privileged structure amenable to further functionalization [1]. The compound is commercially available at purities ranging from 95% to 98% from multiple non-excluded vendors, with the hydrochloride salt form specifically noted for enhanced solubility and stability relative to the free base .

Why Generic Substitution Fails: Salt Form, Saturation, and Scaffold-Specific Pharmacokinetic Advantages of the Tetrahydropyridopyridazinone Core


Within the pyridopyridazinone chemical space, seemingly minor structural variations—salt form identity, degree of ring saturation, and the presence of a secondary amine NH—produce disproportionate impacts on solubility, pharmacokinetic behavior, and synthetic tractability. The hydrochloride salt offers measurably enhanced aqueous solubility compared to the free base . The saturated tetrahydropyridine ring imparts a higher fraction of sp³-hybridized carbons (Fsp³ = 0.43) versus fully aromatic analogs (Fsp³ ≈ 0), a parameter increasingly correlated with improved clinical developability [1]. Critically, the NH group in the tetrahydropyridyl ring has been demonstrated to improve pharmacokinetic properties over isosteric carbon-based analogs that lack this hydrogen-bond donor [2]. The free secondary amine also serves as a unique reactive handle for diversification, distinguishing this scaffold from N-alkylated or fully aromatic congeners where such functionalization is precluded [1]. These collective features mean that substituting this compound with an analog lacking the correct salt form, saturation state, or functional group array risks compromising the intended solubility profile, synthetic pathway, or downstream biological readout.

Quantitative Differentiation Evidence: 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one Hydrochloride Versus Key Comparators


Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages for Aqueous Assay Conditions

The hydrochloride salt (MW 187.63) incorporates a chloride counterion that protonates the secondary amine, enhancing aqueous solubility and stability compared to the neutral free base (MW 151.17) . While quantitative solubility values are not publicly reported in an authoritative database for this specific compound, the general principle of hydrochloride salt formation improving solubility for amine-containing heterocycles is well established, and the vendor explicitly notes enhanced solubility and stability for pharmaceutical applications . The free base counterpart lacks this counterion and is expected to exhibit reduced aqueous solubility, potentially complicating biochemical assay preparation.

Salt form selection Aqueous solubility Pharmaceutical profiling Biochemical assay compatibility

Scaffold Saturation (Fsp³ = 0.43) vs. Fully Aromatic Pyrido[3,4-d]pyridazinones: Conformational and Developability Advantage

The tetrahydropyrido[3,4-d]pyridazinone scaffold possesses a calculated Fsp³ (fraction of sp³-hybridized carbons) of 0.43, reflecting the saturation of the pyridine ring [1]. This contrasts with the fully aromatic pyrido[3,4-d]pyridazin-1(2H)-one scaffold, which has an Fsp³ approaching 0. The review by Shelyakin et al. explicitly argues that moving away from sp²-enriched, fully aromatic structures toward saturated counterparts is a contemporary drug-discovery trend, as higher Fsp³ values correlate with improved physicochemical properties, reduced promiscuity, and superior clinical developability [1]. Additionally, the saturated tetrahydropyridine ring provides conformational restriction while retaining a handle (the secondary amine) for further diversification via combinatorial chemistry methods [1].

Scaffold saturation Fsp³ Drug-likeness Conformational restriction Medicinal chemistry design

Tetrahydropyridyl NH Group: Pharmacokinetic Improvement Over Isosteric Carbon-Based Analogs

In the seminal PARP-1 inhibitor study by Zhu et al. (2012), the presence of the NH group in the tetrahydropyridyl ring of the tetrahydropyridopyridazinone scaffold was explicitly identified as a structural feature that improved pharmacokinetic properties over similar carbon-based analogs lacking this hydrogen-bond donor [1]. This finding emerged from direct SAR comparisons within the tetrahydropyridopyridazinone series that led to orally available compounds 8c and 20u, which demonstrated significant efficacy in a B16 murine xenograft model potentiating temozolomide [1]. The class as a whole achieved PARP-1 enzyme inhibition with Kᵢ < 1 nM and whole-cell EC₅₀ = 1 nM in C41 assays [1].

Pharmacokinetics PARP-1 inhibition Oral bioavailability Scaffold optimization Hydrogen-bond donor

Non-Hazardous Transport Classification vs. Regulated Reactive Intermediates: Logistical and Compliance Advantage

According to the AKSci vendor datasheet, 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride is classified as 'Not hazardous material' under DOT/IATA transport regulations, with no hazmat fees applicable . This contrasts with many structurally related reactive intermediates or highly potent bioactive compounds that may require specialized handling and shipping declarations. The compound is specified for long-term storage in a cool, dry place with a minimum purity specification of 95% .

Transport classification DOT/IATA compliance Laboratory procurement Safety and handling

Free Secondary Amine as a Diversification Handle: Synthetic Tractability vs. N-Substituted Congeners

The tetrahydropyrido[3,4-d]pyridazin-1(2H)-one scaffold bears a free secondary amine on the saturated piperidine ring (confirmed by SMILES: C1CNCC2=C1C(=O)NN=C2) . The Shelyakin et al. review explicitly identifies this feature as enabling further functionalization via well-established combinatorial chemistry methods, including amide bond formation, reductive amination, and sulfonamide synthesis [1]. In contrast, N-methyl or N-aryl substituted analogs (e.g., 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one) lack this reactive handle, requiring deprotection or alternative synthetic routes to access analogous diversification products. The saturated heterocyclic amine is described as 'especially promising' for building block applications [1].

Combinatorial chemistry Scaffold diversification Secondary amine functionalization Building block utility

Highest-Confidence Application Scenarios for 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one Hydrochloride Based on Evidence


PARP-1 Inhibitor Lead Generation and Scaffold-Hopping Campaigns Leveraging the Tetrahydropyridopyridazinone Core

The tetrahydropyridopyridazinone scaffold has been validated as a productive starting point for PARP-1 inhibitor discovery, with class-leading compounds achieving Kᵢ < 1 nM in enzymatic assays and EC₅₀ = 1 nM in C41 whole-cell assays [1]. The NH group intrinsic to this scaffold confers a pharmacokinetic advantage over carbon-based analogs, and orally bioavailable compounds (8c, 20u) from this series demonstrated significant in vivo efficacy in murine xenograft models [1]. Researchers pursuing novel PARP-1 inhibitors or scaffold-hopping exercises from existing PARP chemotypes should prioritize this building block as a core scaffold that already embeds key pharmacophore elements (hydrogen-bond donor, conformational restriction, and synthetic expandability).

Combinatorial Library Synthesis Using the Free Secondary Amine Diversification Handle

The free secondary amine on the tetrahydropyridine ring is explicitly identified in the primary scaffold literature as a valuable functionalization point for combinatorial chemistry [2]. Unlike N-alkylated analogs that require deprotection, this compound is directly compatible with amide coupling, reductive amination, sulfonamide formation, and urea synthesis, enabling rapid parallel library generation. This makes the compound particularly well-suited for medicinal chemistry groups building focused libraries around the pyridazinone pharmacophore for hit-to-lead or lead optimization programs [2].

Biochemical and Cellular Assay-Ready Compound Procurement in Hydrochloride Salt Form

The hydrochloride salt form provides enhanced aqueous solubility and stability compared to the free base, reducing the need for DMSO stock solutions or pH adjustment prior to assay [1]. Combined with the non-hazardous transport classification that simplifies shipping and institutional compliance , this compound is optimized for laboratories requiring rapid deployment into biochemical or cell-based screening workflows without the logistical friction associated with hazardous or poorly soluble alternatives.

Scaffold-Oriented Synthesis Targeting sp³-Enriched, Developability-Optimized Lead Series

With an Fsp³ of 0.43, the tetrahydropyrido[3,4-d]pyridazinone scaffold aligns with contemporary drug-discovery emphasis on increasing molecular complexity and saturation to improve clinical success rates [2]. Medicinal chemistry teams pursuing portfolio diversification away from flat, aromatic-dominated compound collections can use this scaffold as a foundational building block that delivers conformational restriction, a privileged pyridazinone pharmacophore, and a high sp³ fraction within a low molecular weight framework (MW 151.17 free base) [2].

Quote Request

Request a Quote for 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.